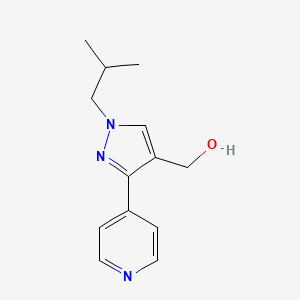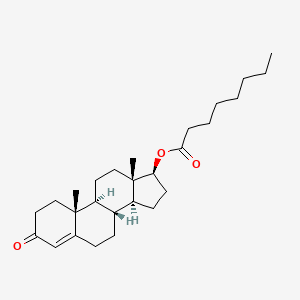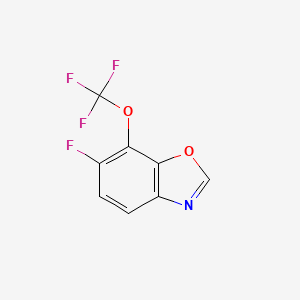
Acyclovir Impurity O (N-Hydroxymethyl Acyclovir), Technical Grade
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[(2-Hydroxyethoxy)-methyl]-2-[(hydroxymethyl)amino]-1,9-dihydro-6H-purin-6-one is a chemical compound with the molecular formula C9H13N5O4 and a molecular weight of 255.23 g/mol . This compound is categorized under intermediates, impurities, metabolites, pharmaceutical standards, and fine chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2-Hydroxyethoxy)-methyl]-2-[(hydroxymethyl)amino]-1,9-dihydro-6H-purin-6-one involves the selective alkylation at the 9 position of the purine ring. Starting with commercial N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide, the process uses an acid-catalyzed phase transfer catalysis (PTC) process . The reaction conditions typically involve the use of an acid catalyst and a phase transfer catalyst to facilitate the alkylation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis process described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
9-[(2-Hydroxyethoxy)-methyl]-2-[(hydroxymethyl)amino]-1,9-dihydro-6H-purin-6-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
9-[(2-Hydroxyethoxy)-methyl]-2-[(hydroxymethyl)amino]-1,9-dihydro-6H-purin-6-one has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 9-[(2-Hydroxyethoxy)-methyl]-2-[(hydroxymethyl)amino]-1,9-dihydro-6H-purin-6-one involves its interaction with molecular targets and pathways in biological systems. As a purine derivative, it can interact with nucleic acids and enzymes involved in DNA and RNA synthesis . The hydroxyl and amino groups in the compound facilitate its binding to specific molecular targets, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ganciclovir: A nucleoside analog structurally related to acyclovir, used as an antiviral medication.
Acyclovir: An antiviral medication used to treat herpes simplex virus infections.
2-Amino-1,9-dihydro-9-[(2-hydroxyethoxy)methyl]-6H-purin-6-one: Another purine derivative with similar structural features.
Uniqueness
9-[(2-Hydroxyethoxy)-methyl]-2-[(hydroxymethyl)amino]-1,9-dihydro-6H-purin-6-one is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Its presence as an impurity in acyclovir formulations highlights its relevance in pharmaceutical research and quality control .
Propriétés
Formule moléculaire |
C9H13N5O4 |
|---|---|
Poids moléculaire |
255.23 g/mol |
Nom IUPAC |
9-(2-hydroxyethoxymethyl)-2-(hydroxymethylamino)-1H-purin-6-one |
InChI |
InChI=1S/C9H13N5O4/c15-1-2-18-5-14-3-10-6-7(14)12-9(11-4-16)13-8(6)17/h3,15-16H,1-2,4-5H2,(H2,11,12,13,17) |
Clé InChI |
DAUYKVFCWNUWLX-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(N1COCCO)N=C(NC2=O)NCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-3-[3-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-3-oxopropyl]sulfinylpropanamide](/img/structure/B15291059.png)









![(8R,9S,13S,14S)-2,4-dibromo-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one](/img/structure/B15291147.png)


